4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is a complex organic compound that features a quinoline core, a pyrrole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of functional group transformations to introduce the pyrrole and benzamide moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar quinoline core and have been studied for their antileishmanial efficacy.
2-(1H-pyrazol-1-yl)pyridine derivatives: These compounds undergo similar C–H functionalization reactions and are used in various organic synthesis applications.
Uniqueness
4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-25(2)30(28,29)18-11-8-17(9-12-18)22(27)23-19-7-5-6-16-10-13-20(24-21(16)19)26-14-3-4-15-26/h3-15H,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYKCICNDNFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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